5-(Benzoylamino)-2-sulphobenzenediazonium chloride
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Overview
Description
5-(Benzoylamino)-2-sulphobenzenediazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The presence of both benzoylamino and sulphobenzene groups in the molecule makes it a unique compound with specific chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzoylamino)-2-sulphobenzenediazonium chloride typically involves the diazotization of 5-(benzoylamino)-2-sulphobenzenamine. The process begins with the nitration of benzoyl chloride to form 5-(benzoylamino)-2-sulphobenzenamine. This intermediate is then treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration and diazotization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Benzoylamino)-2-sulphobenzenediazonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like phenols, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Azo compounds and other substituted derivatives.
Scientific Research Applications
5-(Benzoylamino)-2-sulphobenzenediazonium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection of biomolecules.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-(Benzoylamino)-2-sulphobenzenediazonium chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its applications in labeling and detection .
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: Used in acylation reactions.
Sulfanilic acid: A precursor in the synthesis of azo dyes.
Diazonium salts: A broad class of compounds with similar reactivity
Uniqueness
5-(Benzoylamino)-2-sulphobenzenediazonium chloride is unique due to the presence of both benzoylamino and sulphobenzene groups, which confer specific reactivity and applications. Its ability to form stable diazonium salts and undergo a variety of chemical reactions makes it a valuable compound in organic synthesis and industrial applications .
Properties
CAS No. |
67969-93-1 |
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Molecular Formula |
C13H10ClN3O4S |
Molecular Weight |
339.75 g/mol |
IUPAC Name |
5-benzamido-2-sulfobenzenediazonium;chloride |
InChI |
InChI=1S/C13H9N3O4S.ClH/c14-16-11-8-10(6-7-12(11)21(18,19)20)15-13(17)9-4-2-1-3-5-9;/h1-8H,(H-,15,17,18,19,20);1H |
InChI Key |
UGPZACXXJGZRMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)O)[N+]#N.[Cl-] |
Origin of Product |
United States |
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